4-Morpholin-4-yl-4-oxo-butyric acid
Overview
Description
4-Morpholin-4-yl-4-oxo-butyric acid is an organic compound with the molecular formula C8H13NO4 and a molecular weight of 187.2 g/mol . It is a white crystalline solid with a distinctive odor. This compound is known for its high solubility in water but relatively low solubility in organic solvents .
Preparation Methods
4-Morpholin-4-yl-4-oxo-butyric acid can be synthesized through various methods. One common synthetic route involves the reaction of butyric acid with 4-morpholinyl methyl ketone . The specific reaction conditions and steps can vary depending on the experimental setup. Another method involves the reaction of morpholine with succinic anhydride . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-Morpholin-4-yl-4-oxo-butyric acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Morpholin-4-yl-4-oxo-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-4-oxo-butyric acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved in its mechanism of action include inhibition of metabolic enzymes and modulation of biochemical pathways .
Comparison with Similar Compounds
4-Morpholin-4-yl-4-oxo-butyric acid can be compared with other similar compounds such as:
4-Morpholinyl-4-oxobutanoic acid: Similar in structure but may have different reactivity and applications.
4-Morpholinyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Another related compound with distinct biological activities.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have unique chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
4-morpholin-4-yl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFWUNYQLGJYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279931 | |
Record name | 4-(Morpholin-4-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67900-19-0 | |
Record name | 67900-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 67900-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Morpholin-4-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholin-4-yl)-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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